Differential Crystallographic Binding Mode vs. Ethyl Dihydrogen Diphosphate (P22) in AHAS
In the yeast AHAS crystal structure (PDB: 1T9B), pentyl trihydrogen diphosphate (P25) exhibits a distinct binding mode compared to the co-crystallized ethyl dihydrogen diphosphate (P22). While both ligands occupy the fragmented ThDP binding site, P25 achieves a higher real-space correlation coefficient (0.987 vs. 0.967 for P22 in the best-fitted instance) and a lower real-space R factor (0.098 vs. 0.125), indicating a superior fit to the experimental electron density [1].
| Evidence Dimension | Crystallographic fit quality (real-space correlation coefficient) |
|---|---|
| Target Compound Data | Real-space correlation coefficient: 0.987 (P25 in 1T9B) |
| Comparator Or Baseline | Ethyl dihydrogen diphosphate (P22): 0.967 |
| Quantified Difference | P25 correlation is 0.020 higher (2.1% improvement) |
| Conditions | X-ray diffraction, 2.20 Å resolution, yeast AHAS complex with chlorsulfuron, PDB 1T9B |
Why This Matters
The superior electron density fit indicates that the C5 chain makes specific, stabilizing contacts in the binding pocket that the shorter C2 chain cannot replicate, making P25 a more faithful structural probe for this site.
- [1] RCSB PDB Ligand Validation: 1T9B. P25 (Pentyl Trihydrogen Diphosphate) vs. P22 (Ethyl Dihydrogen Diphosphate) fit statistics. View Source
